

Application Note: Molecular Docking of 3-Amino-1-(2-cyanophenyl)thiourea

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Compound of Interest		
Compound Name:	3-Amino-1-(2- cyanophenyl)thiourea	
Cat. No.:	B2973540	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea derivatives are a versatile class of organic compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1][2] [3] These compounds and their analogues have demonstrated significant potential as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[4][5][6] The therapeutic efficacy of thiourea derivatives often stems from their ability to form stable interactions, particularly hydrogen bonds, with the active sites of biological targets like protein kinases and enzymes.[7]

3-Amino-1-(2-cyanophenyl)thiourea is a compound of interest within this class. Its structural motifs—the thiourea backbone, the aminophenyl group, and the cyano substituent—suggest a potential for multiple interaction points within a protein binding pocket. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).[8][9] This application note provides a detailed protocol for performing molecular docking of **3-Amino-1-(2-cyanophenyl)thiourea** with a relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Thiourea derivatives have previously been identified as potent inhibitors of VEGFR-2, making it a suitable target for this study.[7]



Experimental Protocols: Molecular Docking Workflow

This protocol outlines the necessary steps for preparing the ligand and receptor, performing the docking simulation using AutoDock Vina, and analyzing the results.

Required Software and Resources

- PyMOL Molecular Graphics System: For visualization of macromolecules.
- AutoDock Tools (ADT): For preparing protein and ligand files.
- AutoDock Vina: For performing the molecular docking simulation.
- Open Babel: For converting chemical file formats.
- Protein Data Bank (PDB): An online repository for 3D structural data of large biological molecules.
- PubChem Database: A public repository for information on chemical substances and their activities.

Ligand Preparation Protocol

- Obtain Ligand Structure: Download the 2D structure of 3-Amino-1-(2cyanophenyl)thiourea from the PubChem database or draw it using chemical drawing software.
- 3D Conversion and Energy Minimization:
 - Use Open Babel or a similar tool to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).
 - Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
- Prepare for Docking (using ADT):



- Launch AutoDock Tools.
- Load the 3D ligand file.
- Detect the torsional root and define the rotatable bonds to allow for ligand flexibility during docking. Typically, ADT automatically defines rotatable bonds, which can be manually adjusted if needed.
- Save the prepared ligand in the .pdbqt format, which includes atomic charges and torsional degrees of freedom information.

Receptor Preparation Protocol

- Obtain Receptor Structure: Download the 3D crystal structure of the target protein, VEGFR-2, from the Protein Data Bank. For this protocol, we will use PDB ID: 4ASD, which is a structure of VEGFR-2 in complex with a known inhibitor.
- Prepare Receptor (using ADT):[10]
 - Launch ADT and load the downloaded PDB file (4ASD.pdb).
 - Clean the Protein: Remove all non-essential components such as water molecules (HOH), co-factors, and the co-crystallized ligand. This ensures the binding site is empty for docking.
 - Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
 - Compute Charges: Assign Kollman charges to the protein atoms.
 - Save for Docking: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina.

Grid Box Generation and Docking Simulation

• Define the Binding Site: The binding site is defined by a "grid box," a three-dimensional cube within which the docking algorithm will search for optimal ligand poses.



- Identify the active site residues. In the case of PDB ID 4ASD, the binding pocket is occupied by the co-crystallized inhibitor. The center of this inhibitor can be used as the center of the grid box.
- Using ADT or a similar tool, set the coordinates for the center of the grid box (e.g., center_x, center_y, center_z) and define its dimensions (e.g., size_x, size_y, size_z in Angstroms). The box should be large enough to accommodate the entire ligand in various orientations.
- Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the name of the output file.
- Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking log.txt

Analysis of Docking Results

- Review Binding Affinities: The primary output is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.
- Visualize Binding Poses: Load the prepared receptor PDBQT file and the docking results PDBQT file into PyMOL.
- Analyze Interactions: For the top-ranked poses, analyze the non-covalent interactions between 3-Amino-1-(2-cyanophenyl)thiourea and the VEGFR-2 active site residues. Key interactions to look for include:
 - Hydrogen Bonds: Often formed by the N-H groups of the thiourea and amino moieties.
 - Hydrophobic Interactions: Involving the phenyl ring.
 - \circ π - π Stacking: Between the phenyl ring of the ligand and aromatic residues like Tyrosine or Phenylalanine in the receptor.

Data Presentation



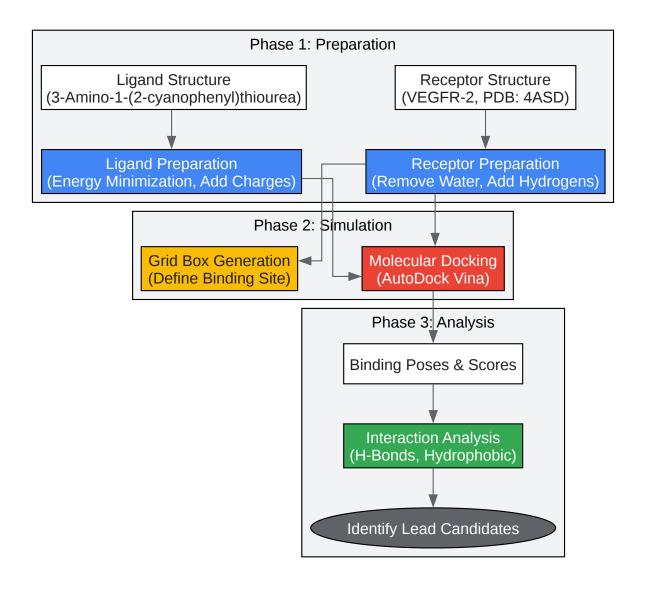
The quantitative results from a molecular docking study can be summarized for clear comparison. The table below presents a hypothetical summary of docking results for **3-Amino-1-(2-cyanophenyl)thiourea** against VEGFR-2.

Pose Rank	Binding Affinity (kcal/mol)	RMSD from Native Ligand (Å)	Key Interacting Residues (VEGFR-2)	Hydrogen Bonds Formed
1	-8.9	1.15	Cys919, Asp1046, Glu885, Val848	3
2	-8.6	1.87	Cys919, Glu885, Leu840, Val899	2
3	-8.2	2.05	Asp1046, Phe1047, Cys1045, Leu1035	2
4	-7.9	2.41	Glu885, Leu889, Val916, Ala866	1

Visualization of Workflow

The logical flow of the molecular docking protocol is illustrated below.





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Caption: Workflow for structure-based molecular docking.

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